(5-Chlorothiophen-2-yl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3OS/c1-13-11-19(2)9-10-21(13)12-14-5-7-20(8-6-14)17(22)15-3-4-16(18)23-15/h3-4,13-14H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQVGDNSOSMCGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC=C(S3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. Subsequent steps include the construction of the piperidine and piperazine rings, with careful control of reaction conditions to ensure the correct placement of substituents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one or more atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with different functional groups or structural modifications.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial activity. For instance, studies on related piperidine derivatives have demonstrated efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani . The structure of the compound suggests that it may share similar antimicrobial properties, making it a candidate for further exploration in this area.
CNS Activity
Piperidine derivatives are known to interact with neurotransmitter systems, particularly in the central nervous system (CNS). Compounds containing piperidine rings have been studied for their potential as antidepressants and anxiolytics. The specific substitution patterns on the piperidine ring can influence their binding affinity to receptors such as serotonin and dopamine transporters . The compound may exhibit similar CNS activity due to its structural components.
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of the compound involves multi-step processes typical for complex organic molecules. Methods often include the formation of piperidine derivatives through reactions involving substituted thiophenes and amines. For example, related studies have utilized techniques such as reductive amination and coupling reactions to create piperidine-based compounds with various substituents .
Derivative Exploration
The exploration of derivatives based on this compound could lead to enhanced biological activity or selectivity for specific targets. Modifications on the thiophene ring or variations in the piperazine moiety might yield compounds with improved pharmacological profiles .
Therapeutic Potential
Cancer Therapeutics
Recent studies have highlighted the role of certain piperidine derivatives as inhibitors of protein-protein interactions involved in cancer progression. For instance, compounds targeting the HDM2-p53 interaction have shown promise in preclinical models for tumor regression . Given the structural similarities, (5-Chlorothiophen-2-yl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone could be evaluated for similar anticancer properties.
HIV Inhibition
Another area of interest is the development of non-nucleoside inhibitors for HIV reverse transcriptase. Piperidine derivatives have been explored for their ability to inhibit viral replication effectively . The compound's unique structure may allow it to function similarly, warranting investigation into its antiviral properties.
Case Studies and Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Compounds showed significant efficacy against bacterial and fungal pathogens | Potential use in agricultural or clinical settings |
| CNS Interaction | Piperidine derivatives exhibited binding affinity to neurotransmitter receptors | Possible development as antidepressants or anxiolytics |
| Cancer Inhibition | Certain derivatives demonstrated tumor regression in xenograft models | May lead to new cancer therapies targeting specific interactions |
| HIV Reverse Transcriptase Inhibition | Non-nucleoside inhibitors showed improved activity over standard treatments | Represents a promising avenue for HIV therapy development |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Piperazine/Piperidine Analogs
The compound shares structural motifs with several piperazine/piperidine-based methanones reported in medicinal chemistry:
Key Research Findings and Limitations
- Structural Advantages : The dimethylpiperazine-methyl chain may reduce off-target interactions compared to bulkier substituents (e.g., trifluoromethylphenyl) .
- Unresolved Questions: Limited data exist on the target compound’s pharmacokinetics or toxicity.
- Contradictions : While halogenated thiophenes generally improve metabolic stability, some studies report increased hepatotoxicity in chlorinated analogs .
Biological Activity
The compound (5-Chlorothiophen-2-yl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone is a synthetic organic molecule with potential biological activity. Its structure suggests it may interact with various biological targets, particularly in the context of neuropharmacology and oncology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structure:
This structure includes a chlorothiophene moiety and a piperidine derivative, which are known to confer specific biological properties.
Research indicates that compounds similar to (5-Chlorothiophen-2-yl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone may act as inhibitors of certain receptors and enzymes involved in cellular signaling pathways. Notably:
- Histamine Receptor Modulation : The compound has been linked to the inhibition of histamine type 4 receptors (H4R), which play a role in inflammatory responses and neurogenic processes. This inhibition may be beneficial in treating conditions such as tinnitus .
- Cell Proliferation Inhibition : Similar compounds have shown potent inhibition of cancer cell lines, particularly in leukemia models. For instance, analogs have demonstrated IC50 values in the nanomolar range against L1210 mouse leukemia cells, suggesting a mechanism involving apoptosis or cell cycle arrest .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its analogs:
Case Studies
Several studies have investigated the biological effects of related compounds:
- Tinnitus Treatment : A study focused on H4R antagonists revealed that they could significantly alleviate tinnitus symptoms in animal models, indicating a potential therapeutic application for (5-Chlorothiophen-2-yl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone .
- Oncological Applications : In vitro studies demonstrated that compounds structurally related to this molecule effectively inhibited the proliferation of various cancer cell lines. The mechanism was primarily through the induction of cell cycle arrest and apoptosis .
Q & A
Basic: What are the critical considerations in synthesizing this compound, particularly regarding the introduction of the chlorothiophene moiety?
Methodological Answer:
The synthesis involves coupling the 5-chlorothiophene carbonyl group to the piperidine ring. Key steps include:
- Coupling Agents : Use of EDCI or DCC in anhydrous conditions to activate the carbonyl group for nucleophilic attack by the piperidine nitrogen.
- Temperature Control : The electron-withdrawing chlorine on the thiophene ring may necessitate low temperatures (0–5°C) to minimize side reactions like oxidation.
- Purification : Normal-phase chromatography with gradients of dichloromethane/ethyl acetate (as in ) or recrystallization from ethanol/water mixtures ensures purity .
Advanced: How can researchers resolve contradictions in receptor binding affinity data across different assay platforms?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., buffer pH, co-factor availability) or receptor isoform specificity. To address this:
- Orthogonal Validation : Cross-validate results using radioligand binding assays (e.g., competitive displacement) and functional assays (e.g., cAMP inhibition for GPCRs).
- Receptor Expression Verification : Confirm receptor subtype expression levels in cell lines via qPCR or Western blot, as done in dual H1/H4 receptor studies ().
- Buffer Optimization : Adjust Mg²⁺ or GTP concentrations to stabilize receptor-ligand interactions .
Basic: What purification techniques are recommended for isolating this compound post-synthesis?
Methodological Answer:
- Column Chromatography : Use silica gel with a gradient of dichloromethane to ethyl acetate (100:0 → 90:10) to separate the product from unreacted starting materials (similar to ).
- Recrystallization : Dissolve the crude product in hot ethanol, then cool to −20°C to precipitate pure crystals.
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final purity assessment .
Advanced: What strategies assess metabolic stability in preclinical studies, considering the piperazine and thiophene components?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to identify phase I metabolites via LC-MS/MS.
- Structural Modifications : Introduce methyl groups on the piperazine (as in ) to reduce CYP450-mediated oxidation.
- Molecular Docking : Predict vulnerable sites using software like AutoDock Vina to guide stabilization efforts .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation.
- Moisture Sensitivity : Use desiccants (silica gel) due to the hygroscopic piperazine moiety (see Safety Data Sheets in ).
- Avoid Aqueous Solutions : Prepare stock solutions in DMSO or dry DCM for short-term use .
Advanced: In silico studies predict high H1/H4 receptor affinity, but in vitro assays show weak activity. How to address this?
Methodological Answer:
- Solubility Check : Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers.
- Permeability Assays : Perform Caco-2 cell monolayer tests to rule out poor membrane penetration.
- Protease Inhibition : Add protease inhibitors to cell lysates to prevent ligand degradation during binding assays .
Basic: What spectroscopic methods confirm the compound’s structure?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies the chlorothiophene (δ 7.2–7.4 ppm) and piperidine (δ 2.5–3.5 ppm) signals. DEPT-135 confirms CH₂/CH₃ groups.
- HRMS : High-resolution mass spectrometry verifies the molecular ion ([M+H]⁺) with <5 ppm error.
- X-ray Crystallography : If crystals form (e.g., via slow evaporation in EtOAc), resolve the absolute configuration (as in ) .
Advanced: How to design SAR studies to optimize dual receptor modulation?
Methodological Answer:
- Analog Synthesis : Vary substituents on the thiophene (e.g., Br, F) and piperazine (e.g., ethyl, cyclopropyl) using parallel synthesis.
- Pharmacophore Mapping : Compare binding modes with known H1/H4 ligands () via molecular dynamics simulations.
- Functional Assays : Measure EC₅₀/IC₅₀ values in calcium mobilization (H1) and β-arrestin recruitment (H4) assays to prioritize leads .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
